molecular formula C11H14FNO2 B562936 (R)-2-Amino-3-(3-fluorophenyl_propionicacidethylester CAS No. 104880-96-8

(R)-2-Amino-3-(3-fluorophenyl_propionicacidethylester

Cat. No.: B562936
CAS No.: 104880-96-8
M. Wt: 211.23 g/mol
InChI Key: GUJHMYPTDMVWHD-SNVBAGLBSA-N
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Description

®-2-Amino-3-(3-fluorophenyl_propionicacidethylester) is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a propionic acid ester moiety. Its unique structure makes it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(3-fluorophenyl_propionicacidethylester) typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 3-fluorophenylpropionic acid.

    Amidation: The carboxylic acid group of 3-fluorophenylpropionic acid is converted to an amide using reagents such as thionyl chloride and ammonia.

    Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Esterification: The resulting amine is esterified with ethyl chloroformate to form the final product, ®-2-Amino-3-(3-fluorophenyl_propionicacidethylester).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(3-fluorophenyl_propionicacidethylester) undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-2-Amino-3-(3-fluorophenyl_propionicacidethylester) has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(3-fluorophenyl_propionicacidethylester) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Fluorophenyl)propionic acid
  • 3-Fluorohydrocinnamic acid
  • 3-Fluorobenzenepropanoic acid

Uniqueness

®-2-Amino-3-(3-fluorophenyl_propionicacidethylester) is unique due to its chiral nature and the presence of both an amino group and a fluorophenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

104880-96-8

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

ethyl (2R)-2-amino-3-(3-fluorophenyl)propanoate

InChI

InChI=1S/C11H14FNO2/c1-2-15-11(14)10(13)7-8-4-3-5-9(12)6-8/h3-6,10H,2,7,13H2,1H3/t10-/m1/s1

InChI Key

GUJHMYPTDMVWHD-SNVBAGLBSA-N

SMILES

CCOC(=O)C(CC1=CC(=CC=C1)F)N

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CC(=CC=C1)F)N

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)F)N

Synonyms

(R)-2-Amino-3-(3-fluorophenyl_propionicacidethylester

Origin of Product

United States

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